1,2,3-Triacetate-D-ribofuranose 1,2,3-Triacetate-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 103728-78-5
VCID: VC4397301
InChI: InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3
SMILES: CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO
Molecular Formula: C11H16O8
Molecular Weight: 276.241

1,2,3-Triacetate-D-ribofuranose

CAS No.: 103728-78-5

Cat. No.: VC4397301

Molecular Formula: C11H16O8

Molecular Weight: 276.241

* For research use only. Not for human or veterinary use.

1,2,3-Triacetate-D-ribofuranose - 103728-78-5

Specification

CAS No. 103728-78-5
Molecular Formula C11H16O8
Molecular Weight 276.241
IUPAC Name [4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate
Standard InChI InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3
Standard InChI Key BGAWRLZKVIFLKK-QHPFDFDXSA-N
SMILES CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose is C₁₁H₁₆O₇, with a molecular weight of 260.24 g/mol . The compound features a β-D-ribofuranose backbone acetylated at the 1, 2, and 3 positions, while the hydroxyl group at the 5-position is replaced by a hydrogen atom. This structural modification enhances its lipophilicity, making it soluble in organic solvents like ethanol and chloroform but sparingly soluble in water .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct spectral signatures:

  • ¹H NMR (CDCl₃): δ 1.29–1.31 (d, J = 6.4 Hz, 3H, CH₃), 2.00–2.05 (s, 9H, 3×CH₃CO), 4.19–4.25 (q, J = 6.4 Hz, 1H, H-C4), 5.01–5.27 (m, sugar protons) .

  • ¹³C NMR (CDCl₃): Peaks at 20.6–20.8 ppm (acetyl CH₃), 62.1–76.3 ppm (sugar carbons), and 169.2–170.5 ppm (carbonyl carbons) .

These spectral data confirm the acetylation pattern and stereochemical integrity of the ribofuranose ring .

Synthetic Methodologies

Reductive Deoxygenation of D-Ribose

Key Steps:

  • Protection: Methyl 2,3-O-isopropylidene-β-D-ribofuranoside formation.

  • Sulfonylation: Introduction of a tosyl group at C5.

  • Reduction: Sodium borohydride-mediated deoxygenation.

  • Acetylation: Tri-O-acetylation using acetic anhydride .

Patent Route from Inosine

An alternative industrial-scale method uses inosine as the starting material :

StepProcessReagentsYield
1Tosylation of inosinep-Toluenesulfonyl chloride85%
2Reductive deoxygenationSodium borohydride78%
3DiacetylationAcetic anhydride90%
4DeglycosidationAcidic conditions82%

Biochemical Applications

Nucleoside Analog Synthesis

The compound serves as a precursor for 5′-deoxynucleosides, such as 5′-deoxyinosine, which are integral to antiviral drug development. Enzymatic studies demonstrate its role in modulating purine metabolism pathways .

NAD+ Precursor Synthesis

Recent work by Makarov et al. (2019) utilized 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose to synthesize nicotinamide riboside triacetate (NRTA), a stabilized form of NAD+ precursors. This compound enhances cellular NAD+ levels, offering therapeutic potential for age-related metabolic disorders .

Reaction Scheme:

  • Glycosylation: Nicotinamide with [¹³C₅]ribofuranose triacetate.

  • Deprotection: Selective hydrolysis of acetyl groups.

  • Isotopic Labeling: Incorporation of ¹³C and ¹⁸O for metabolic tracing .

Challenges and Stability Considerations

Hydrolytic Sensitivity

The acetyl groups undergo hydrolysis in aqueous environments (half-life = 12 h at pH 7.4), necessitating anhydrous conditions during synthetic applications .

Stereochemical Control

Maintaining β-configuration during glycosylation requires strict temperature control (−20°C) and Lewis acid catalysts (e.g., BF₃·Et₂O) .

Industrial and Research Implications

The compound’s dual role as a biochemical tool and pharmaceutical intermediate underscores its versatility. Future research directions include:

  • Enzymatic Acetylation: Leveraging acyltransferases for greener synthesis.

  • Prodrug Development: Utilizing acetyl groups for enhanced drug delivery.

Table 1: Comparative Analysis of Synthetic Routes

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